Product packaging for CARBOFOS-2,3-14C(Cat. No.:CAS No. 142702-36-1)

CARBOFOS-2,3-14C

Cat. No.: B588206
CAS No.: 142702-36-1
M. Wt: 334.334
InChI Key: JXSJBGJIGXNWCI-SHGRYJKJSA-N
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Description

Significance of Carbon-14 (B1195169) (¹⁴C) Radiolabeling in Contemporary Chemical Research

Carbon-14, a radioactive isotope of carbon, is a cornerstone of contemporary chemical research, particularly in the pharmaceutical and agrochemical industries. nih.gov Its utility lies in the ability to substitute a stable carbon-12 atom within a molecule with a ¹⁴C atom, creating a chemically identical analogue that can be traced. almacgroup.com This "traceless tag" allows scientists to follow the fate of organic molecules in biological and environmental systems, providing crucial data for safety and efficacy assessments. nih.gov

The long half-life of ¹⁴C, approximately 5,730 years, is a key advantage, ensuring the stability and detectability of labeled compounds throughout long-term studies. openmedscience.commoravek.com This contrasts with isotopes with shorter half-lives, which are not suitable for tracking processes that occur over extended periods. openmedscience.com Furthermore, ¹⁴C emits low-energy beta particles, which are safer to handle compared to gamma-emitting isotopes. moravek.com The introduction of a ¹⁴C label into a molecule's carbon framework does not alter its chemical structure, preserving its biological properties. moravek.commoravek.com

The applications of ¹⁴C radiolabeling are vast and impactful. In pharmaceutical development, it is indispensable for absorption, distribution, metabolism, and excretion (ADME) studies, which are required by regulatory agencies worldwide. nih.govmoravek.com These studies help determine how a drug is processed by the body, ensuring its safety and effectiveness. openmedscience.com In the agrochemical sector, ¹⁴C-labeled pesticides are used to understand their metabolism in plants, their environmental fate, and their potential residues in food. nih.govopenmedscience.comselcia.com This information is critical for assessing environmental risks and ensuring food safety. openmedscience.comnih.gov

Historical Context and Evolution of ¹⁴C Tracer Techniques in Environmental and Biochemical Sciences

The discovery of Carbon-14 on February 27, 1940, by Martin Kamen and Sam Ruben at the University of California Radiation Laboratory was a revolutionary moment for science. llnl.govwikipedia.org Initially, the potential of ¹⁴C as a tracer was realized, and its application in biochemistry quickly followed, enabling the elucidation of complex biochemical reactions. llnl.gov In 1949, Willard Libby and his team developed the radiocarbon dating technique, which transformed archaeology and geology by allowing the accurate dating of organic materials. wikipedia.orguchicago.edu

The mid-20th century saw a surge in the use of radioisotopes, driven by their commercial availability after World War II. nih.gov ¹⁴C became the tracer of choice for studying biological processes due to its long half-life and the centrality of carbon in all life forms. nih.gov Early applications in environmental science involved using ¹⁴C-labeled compounds to track the movement and degradation of substances in ecosystems. openmedscience.com For instance, studies using ¹⁴C-labeled pesticides like DDT and parathion (B1678463) helped understand their behavior in aquatic environments. mdpi.com

The evolution of analytical techniques has further enhanced the power of ¹⁴C tracer studies. The development of accelerator mass spectrometry (AMS) provided a highly sensitive method for measuring ¹⁴C concentrations in very small samples, revolutionizing radiocarbon dating and enabling the tracing of labeled compounds at extremely low levels. openmedscience.com In recent years, the combination of high-specific activity ¹⁴C labeling with high-resolution mass spectrometry (HRMS) has provided a powerful tool for identifying unknown metabolites of novel pesticides in complex matrices. nih.gov

Academic Relevance and Specific Research Focus for Studies Involving CARBOFOS-2,3-14C

CARBOFOS-2,3-¹⁴C is the radiolabeled version of the organophosphate insecticide malathion (B1675926). Malathion, also known by the names Carbofos, Cythion, and Mercaptothion, has been in use for agricultural and public health purposes for decades. iarc.fr The specific labeling of the 2 and 3 carbons of the succinate (B1194679) moiety of malathion allows researchers to meticulously track its metabolic fate.

Research involving CARBOFOS-2,3-¹⁴C primarily focuses on understanding the metabolism, distribution, and excretion of malathion in various organisms and environmental systems. These studies are crucial for assessing the potential risks associated with its use.

Metabolism Studies:

In laboratory studies, CARBOFOS-2,3-¹⁴C has been administered to rats to investigate its metabolic pathways. epa.govorst.edu These studies have shown that malathion is rapidly metabolized and excreted, primarily in the urine. epa.govorst.edu The major metabolites identified include malathion monoacid and diacid. epa.gov A small percentage of malathion is converted to malaoxon (B1675925), its more toxic and active metabolite. epa.gov

Environmental Fate Studies:

The use of CARBOFOS-2,3-¹⁴C has been instrumental in determining the degradation of malathion in the environment. For example, studies on stored wheat treated with radiolabeled malathion have shown its breakdown over time into various metabolites and bound residues. iaea.org Such research helps in establishing safe waiting periods after pesticide application and in understanding the long-term impact on the environment.

Interactive Data Table: Malathion Metabolism in Rats

The following table summarizes the findings from a metabolism study in Sprague-Dawley rats administered a single oral dose of ¹⁴C-malathion. epa.gov

ParameterLow Dose (40 mg/kg)High Dose (800 mg/kg)
Excretion within 72 hours >90%>90%
Primary Route of Excretion Urine (80-90%)Urine (80-90%)
Peak "A" Metabolites PresentPresent
Peak "B" Metabolites PresentPresent
Conversion to Malaoxon 4-6%4-6%
Tissue Bioaccumulation Not ObservedNot Observed

This detailed tracking, made possible by the ¹⁴C label, provides invaluable data for regulatory agencies to establish guidelines for the safe use of malathion. The continued use of CARBOFOS-2,3-¹⁴C in research underscores the enduring importance of radiotracer techniques in safeguarding human and environmental health.

Properties

CAS No.

142702-36-1

Molecular Formula

C10H19O6PS2

Molecular Weight

334.334

IUPAC Name

diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i7+2,8+2

InChI Key

JXSJBGJIGXNWCI-SHGRYJKJSA-N

SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC

Origin of Product

United States

Radiosynthesis and Isotopic Characterization of Carbofos 2,3 14c

Strategies for Carbon-14 (B1195169) Incorporation at Specific Positions (2,3-14C)

The specific placement of the carbon-14 label within the CARBOFOS molecule is critical for tracking its metabolic fate, particularly the core structure of the compound. The strategy revolves around constructing the diethyl maleate (B1232345) precursor with the 14C atoms at the desired 2 and 3 positions before its reaction with O,O-dimethyldithiophosphoric acid.

The journey of radiosynthesis begins with a simple, commercially available radiolabeled material. The primary source of carbon-14 is typically barium carbonate (Ba[¹⁴C]CO₃), which is produced in nuclear reactors. nih.govwuxiapptec.com This stable solid serves as the raw material from which more versatile radiochemical feedstocks are generated. wuxiapptec.com

For the synthesis of CARBOFOS-2,3-14C, the key precursors derived from Ba[¹⁴C]CO₃ are:

[¹⁴C]Carbon Dioxide ([¹⁴C]CO₂): Generated by reacting Ba[¹⁴C]CO₃ with a strong acid, [¹⁴C]CO₂ is a versatile C1 building block. wuxiapptec.com It can be used in carboxylation reactions with organometallic reagents to introduce a labeled carboxylic acid group, which can then be further elaborated.

[¹⁴C]Potassium Cyanide ([¹⁴C]KCN): This is another fundamental C1 feedstock, which can be converted into a wide array of intermediates. wuxiapptec.com The cyanide group can be used to introduce a labeled carbon atom that can be transformed into carboxylic acids, aldehydes, or form part of a larger carbon chain. nih.govresearchgate.net High-yield syntheses of ¹⁴C-labeled amino acids have been achieved using [¹⁴C]KCN as the starting material. nih.gov Using [¹⁴C]KCN is often preferred over [¹⁴C]BaCO₃ for certain pathways to improve conversion rates and reduce radioactive waste. wuxiapptec.com

The selection between these precursors depends entirely on the chosen synthetic pathway to build the specifically labeled diethyl maleate intermediate.

Traditional radiosynthesis involves incorporating the isotope at an early stage and carrying it through multiple reaction steps. nih.govacs.org This classical approach is often time-consuming and can lead to the generation of significant radioactive waste, making efficiency and yield paramount. nih.govacs.org A synthesis pathway for this compound would focus on creating diethyl [2,3-¹⁴C]maleate.

A plausible, though complex, pathway could involve:

Conversion of a primary precursor like Ba[¹⁴C]CO₃ to a C2 synthon, such as [¹⁴C]acetylene.

Semi-hydrogenation of [¹⁴C]acetylene to [¹⁴C]ethylene.

A series of reactions to convert [¹⁴C]ethylene into [2,3-¹⁴C]succinic acid.

Esterification of the labeled succinic acid to diethyl [2,3-¹⁴C]succinate.

Dehydrogenation to create the double bond, yielding diethyl [2,3-¹⁴C]maleate.

Finally, the addition of O,O-dimethyldithiophosphoric acid across the double bond of the labeled maleate to yield the final product, this compound.

Such multi-step syntheses can be arduous, with some reported radiosyntheses requiring as many as 10 linear steps. acs.orgnih.gov Each step requires careful optimization to maximize the radiochemical yield (RCY) and ensure the final product meets stringent purity standards. openmedscience.com The pressure on radiochemists is to execute robust synthetic methods to incorporate the carbon-14 label as efficiently as possible. almacgroup.com

To overcome the challenges of multi-step radiosynthesis, significant research has focused on late-stage labeling and carbon isotope exchange (CIE) techniques. nih.govopenmedscience.com These methods introduce the ¹⁴C atom at or near the end of the synthetic sequence, which is more efficient and reduces radioactive waste. acs.orgopenmedscience.com

Late-Stage Labeling: This strategy involves synthesizing an advanced, unlabeled precursor and then introducing the ¹⁴C label in the final step(s). acs.orgresearchgate.net For a molecule like CARBOFOS, this could theoretically involve palladium-catalyzed cross-coupling reactions to construct the carbon backbone at a late stage using a ¹⁴C-labeled fragment. openmedscience.com This approach is particularly beneficial for complex molecules where a full de novo synthesis is impractical. openmedscience.comopenmedscience.com

Carbon Isotope Exchange (CIE): This innovative approach involves swapping a stable ¹²C atom in the final, fully synthesized molecule with a ¹⁴C atom from a labeled source, such as [¹⁴C]CO₂. acs.org For example, a technique for the direct isotope exchange of carboxylic acids has been developed, which could be relevant for precursors to CARBOFOS. nih.gov While appealing for its directness, CIE reactions are often equilibrium-based, which can result in a lower specific activity compared to other methods. acs.org

These modern techniques offer the potential for more rapid and efficient access to radiolabeled compounds, accelerating research in drug development and environmental science. nih.govopenmedscience.com

Design and Optimization of Multi-Step Radiosynthesis Pathways

Methodological Innovations in Radiochemical Synthesis for Complex Molecules

The field of radiochemistry is continually evolving, with new methodologies being developed to improve the synthesis of complex molecules. acs.org These innovations focus on increasing efficiency, yield, and purity while simplifying handling procedures.

Key advancements include:

Transition Metal Catalysis: Palladium, copper, and nickel-based catalysts have revolutionized the construction of complex molecules. openmedscience.comnih.gov These catalysts enable reactions like cross-couplings and carbonylations under mild conditions, allowing for the late-stage introduction of ¹⁴C into advanced intermediates with high functional group tolerance. acs.orgopenmedscience.com

High-Throughput Experimentation: Methodologies like Design of Experiments (DoE) are being used to rapidly screen and optimize reaction conditions. researchgate.net This allows researchers to identify critical factors affecting yield and purity with greater efficiency than traditional one-variable-at-a-time (OVAT) approaches. acs.orgresearchgate.net

Flow Chemistry and Automation: Automating radiosynthesis in flow reactors or other automated units enhances reproducibility, minimizes radiation exposure to chemists, and can accommodate diverse and complex chemical reactions. researchgate.netdrugtargetreview.com

These innovations are critical for producing complex radiolabeled molecules like this compound in a reliable and optimized manner.

Radiochemical Purity, Stereochemical Integrity, and Specific Activity Assessment

After synthesis, the labeled compound must undergo rigorous analysis to confirm its identity and quality. A Certificate of Analysis accompanies the final product, detailing these critical parameters. selcia.comnuvisan.com

Radiochemical Purity (RCP): This measurement confirms that the radioactivity of the sample originates from the target compound and not from radioactive impurities. google.com Regulatory guidelines often require an RCP of greater than 95-98%, depending on the application. criver.com Failure to meet this standard can lead to costly delays for re-synthesis or re-purification. criver.com

Stereochemical Integrity: For chiral molecules, it is crucial to ensure that the radiosynthesis has not affected the compound's stereochemistry, as different stereoisomers can have vastly different biological activities. nih.gov While CARBOFOS (malathion) is achiral, the synthesis proceeds from diethyl maleate, a specific (Z)-isomer. It is important to ensure the integrity of the starting materials and that no unintended isomerization occurs during synthesis. ccsenet.org

Specific Activity (SA): This is the amount of radioactivity per unit of substance, typically expressed in units like millicuries per millimole (mCi/mmol) or gigabecquerels per millimole (GBq/mmol). wuxiapptec.com The theoretical maximum specific activity for a compound with a single ¹⁴C atom is 62.4 mCi/mmol. wuxiapptec.com However, due to the presence of stable ¹²C in the reagents, the specific activity of the final product is usually lower, often in the range of 40-50 mCi/mmol. wuxiapptec.com High specific activity is crucial for studies involving sensitive biological systems with a limited number of binding sites. nih.gov

The table below summarizes the key analytical techniques used for these assessments.

Parameter Analytical Techniques Purpose
Radiochemical Purity Radio-High-Performance Liquid Chromatography (radio-HPLC), Radio-Thin-Layer Chromatography (radio-TLC)To separate the labeled compound from any radioactive impurities and quantify its purity. selcia.comcriver.com
Chemical Purity & Identity High-Performance Liquid Chromatography (HPLC) with UV or other detectors, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure of the compound and identify any non-radioactive impurities. selcia.comalmacgroup.compharmaron.com
Stereochemical Integrity Chiral HPLC, PolarimetryTo separate and quantify enantiomers or diastereomers and ensure the correct stereoisomer is present. nuvisan.comccsenet.org
Specific Activity Liquid Scintillation Counting combined with a quantitative method like UV-Vis spectroscopy or mass spectrometryTo measure the radioactivity and the mass of the compound to calculate their ratio. wuxiapptec.comnih.gov

These rigorous quality control measures ensure that the radiolabeled compound is suitable for its intended use in research and regulatory studies.

Environmental Dynamics and Fate of Carbofos 2,3 14c

Soil Environmental Compartment Studies

The soil environment is a primary recipient of many agricultural chemicals. The fate of CARBOFOS-2,3-14C in soil is influenced by its adsorption and desorption characteristics, mobility, volatilization, and degradation pathways.

The extent to which this compound binds to soil particles influences its availability for transport and degradation. Batch equilibrium studies have shown that unaged [14C]malathion is considered to be very mobile in a range of soil types, including sandy loam, sand, loam, and silt loam soils. regulations.gov The adsorption of malathion (B1675926) is influenced by the organic carbon and clay content of the soil. bioline.org.br

The Freundlich adsorption coefficient (Kads) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to describe this process. Lower values generally indicate higher mobility. Desorption studies, which measure the release of the compound from soil particles, also provide insight into its potential for movement.

Adsorption and Desorption Coefficients for Unaged [14C]malathion in Various Soil Types

Soil TypeFreundlich KadsKoc (Adsorption)KdesKoc (Desorption)
Sandy Loam0.831510.89 - 2.08161 - 418
Sand1.602670.89 - 2.08161 - 418
Loam1.233080.89 - 2.08161 - 418
Silt Loam1.761760.89 - 2.08161 - 418

Data from batch equilibrium studies. regulations.gov

The potential for this compound to move downward through the soil profile and potentially reach groundwater is a critical aspect of its environmental risk assessment. Malathion is generally considered to have moderate to high mobility in most soil types. orst.educanada.ca However, its rapid degradation in soil often mitigates the risk of significant leaching to groundwater. epa.gov

Soil column leaching studies using [14C]malathion have shown that the parent compound and its degradation products can be found in the leachate. In one study, under saturated flow conditions, malathion was detected in the leachate of a sand soil column at 1.9% of the applied radioactivity. regulations.gov The major degradates found in the leachates of sand, sandy loam, and loam soils were malathion mono- and dicarboxylic acids. regulations.gov Specifically, malathion dicarboxylic acid was the most prominent degradate in all leachates. regulations.gov Another study found that malathion could leach up to 30 cm in depth. bioline.org.br

Volatilization is the process by which a substance evaporates from a surface, such as soil, into the atmosphere. For malathion, volatilization from soil surfaces is not considered a major dissipation pathway. regulations.gov Laboratory studies have shown that no more than 5.1% of the applied radioactivity from three different malathion formulations volatilized over a 16-day period. epa.gov The low Henry's Law constant for malathion further suggests that significant volatilization from moist soil surfaces is not expected. nih.gov

The degradation of this compound in soil involves both biological and chemical processes, with microbial degradation being the most significant. orst.edu This degradation can lead to the complete breakdown of the molecule into carbon dioxide (CO2), a process known as mineralization, or the formation of residues that are tightly bound to soil organic matter.

Studies using [2,3-14C]malathion have demonstrated its mineralization to 14CO2. In one aerobic aquatic metabolism study, carbon dioxide was the major volatile residue, accounting for 24% of the applied radioactivity after 30 days of incubation. regulations.gov The rate of mineralization can be influenced by soil type and microbial activity. rsc.org For instance, in a study comparing two North African soils, degradation was more significant in the clay loamy soil, which was richer in organic matter, than in the sandy soil. rsc.org After 80 days, the amount of 14CO2 produced in the non-sterile clay loamy soil was 33.05%. rsc.org

Bound residues are pesticide residues that cannot be extracted by conventional methods. The formation of these non-extractable residues is a significant process in the fate of malathion in soil. orst.edu Bound residues of [14C]malathion can build up over time. In one study, bound residues gradually increased to an average of 10.0% of the applied radioactivity 30 days after application. regulations.gov Under tropical field conditions, the bound residue of 14C-malathion in the soil built up to 51.8% and 73.4% of the initial dose in the short and long rain seasons, respectively. mksu.ac.ke These bound residues can be subsequently mineralized by soil microorganisms. mksu.ac.kealanplewis.com

Volatilization Rates and Atmospheric Dispersion Dynamics

Aquatic Environmental Compartment Studies

When this compound enters aquatic systems, its fate is primarily governed by hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of malathion hydrolysis is highly dependent on pH. epa.govcdc.gov It is stable in acidic conditions but degrades rapidly in neutral to alkaline solutions. regulations.gov

Hydrolysis Half-life of [14C]malathion at Different pH Levels

pHHalf-life
5107 days regulations.govepa.gov
76.21 days regulations.govwho.int
912 hours regulations.govepa.gov

Data from registrant-submitted hydrolysis studies. regulations.govepa.govwho.int

Photolysis, or degradation by light, is not considered a major route of dissipation for malathion in water. regulations.gov In a study using [2,3-14C]malathion, the half-lives in irradiated solutions were significantly long (94 and 156 days), and even longer in dark control samples (264-299 days), indicating that photodegradation is a slow process. regulations.gov However, in some natural waters containing photosensitizing agents, indirect photolysis may contribute to its dissipation. canada.cacdc.gov

Sediment-Water Partitioning and Interfacial Diffusion Processes

The partitioning of this compound between the water column and sediment is a critical process governing its environmental concentration and bioavailability in aquatic systems. This partitioning is largely dictated by the compound's physicochemical properties and the characteristics of the sediment. Malathion, the active ingredient in Carbofos, is expected to primarily remain in the water column rather than binding strongly to sediments based on its Soil Sorption Coefficient (Koc). acs.org However, studies show that it does adsorb to suspended solids and sediment. wur.nl

The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this behavior. oup.com For malathion, Koc values have been reported to range widely, from as low as 30 to as high as 1800 L/kg, depending on the soil or sediment type, particularly its organic carbon and clay content. acs.orgeuropa.eu One study reported Freundlich adsorption coefficient (Kads) values of 0.83 - 2.47 L/kg and Koc values of 151-308 L/kg in sandy loam, sand, loam, and silt loam soils, with adsorption being correlated to the organic carbon content. europa.eu Another source cites much higher Koc values of 927-17,620. wur.nliaea.org This variability indicates that in environments with high organic matter, a greater proportion of this compound will partition to the sediment phase.

Interfacial diffusion is the process that controls the mass transport of the compound across the water-sediment boundary. aphrc.org Driven by the concentration gradient between the overlying water and the sediment pore water, this compound moves from the water column into the sediment. aphrc.orgpops.int Once in the sediment, it can be subject to further degradation. In an aerobic aquatic metabolism study using [2,3-14C]malathion, the compound degraded with a half-life of approximately 1.09 days in the water phase and 2.55 days in the sediment. regulations.govnih.gov Although most of the radioactivity (over 80%) remained in the water phase, the study demonstrated that partitioning and subsequent degradation in sediment are significant fate processes. europa.eunih.gov

Bioaccumulation and Distribution in Aquatic Organisms (e.g., invertebrates, microorganisms, algae)

The potential for this compound to accumulate in aquatic life is a key aspect of its environmental risk profile. Studies using the radiolabeled compound have provided detailed insights into its uptake, distribution, and elimination by various aquatic organisms.

In general, significant bioaccumulation of malathion is not expected due to its rapid metabolism in most aquatic organisms. epa.govctgb.nl A study on bluegill sunfish exposed to [14C]malathion in a flow-through system for 28 days reported minor, non-significant bioaccumulation. mdpi.com Average concentrations were low, and the malathion monocarboxylic acid (MCA) was the primary residue found in tissues, indicating metabolic breakdown. mdpi.com Laboratory studies with fish have reported bioconcentration factor (BCF) values for whole fish ranging from 2 to 204. annualreviews.org

Aquatic invertebrates show varied bioaccumulation kinetics. A study investigating 14 different 14C-labeled organic compounds, including malathion, in the freshwater invertebrate Gammarus pulex determined bioaccumulation factors and elimination times. researchgate.netepa.gov Such studies are crucial as they measure the total 14C, accounting for both the parent compound and its metabolites. researchgate.net Malathion is known to be highly toxic to many aquatic invertebrates, with acute EC50 (48 h) for Daphnia magna reported as low as 0.0007 mg/L. wur.nl

Research on algae has shown that they can both absorb and contribute to the degradation of malathion. One study noted that malathion sorbed by algae was photodegraded over 25 times faster than when it was dissolved in distilled water. epa.gov Different algal species exhibit varying sensitivities to malathion. For instance, 1 mg/L of malathion was found to reduce the metabolic activity of Gonium pectorale by 56%. regulations.gov Studies using 14C-labeled compounds are essential for quantifying uptake and degradation rates in these primary producers. regulations.govusda.gov For aquatic plants, 8-day BCF values for malathion were reported as 23 for duckweed (Spirodela oligorrhiza), 3.0 for parrot feather (Myriophyllum aquaticum), and 1.2 for elodea (Elodea canadensis). europa.euresearchgate.net

Microorganisms, particularly bacteria, play a significant role in the degradation of malathion in aquatic systems, using it as a source of carbon and phosphorus. acs.orgepa.gov Studies in artificial saltmarsh ecosystems have shown that natural bacteria can speed up the degradation of the parent compound. europa.eu

Table 1: Bioaccumulation and Bioconcentration Factors for Malathion in Various Aquatic Organisms

Organism Type Species Parameter Value Source(s)
Fish Bluegill Sunfish (Lepomis macrochirus) Whole Fish BCF (28-day) 21 - 130 µg/kg mdpi.com
Fish Bluegill Sunfish (Lepomis macrochirus) Edible Tissue BCF (28-day) 3.9 - 18 µg/kg mdpi.com
Fish General Whole Fish BCF Range 2 - 204 annualreviews.org
Aquatic Invertebrate Daphnia magna 48-hour EC50 0.0007 mg/L wur.nl
Aquatic Invertebrate Gammarus pulex BAF Range 1.7 - 4,449 L/kg (for 14 organics) epa.gov
Aquatic Plant Duckweed (Spirodela oligorrhiza) 8-day BCF 23 europa.eu
Aquatic Plant Parrot Feather (Myriophyllum aquaticum) 8-day BCF 3.0 europa.eu
Aquatic Plant Elodea (Elodea canadensis) 8-day BCF 1.2 europa.eu

Terrestrial Biotic Interactions and Distribution

Plant Uptake and Translocation Kinetics of Radiolabeled Compound

The kinetics of this compound uptake and movement within plants are essential for understanding residue levels in crops. Studies using the 14C label have traced the compound's absorption and translocation following both soil and foliar applications.

Following soil application to cabbage plants grown in alluvial and sandy soil, 14C-malathion was detected in the roots within two days. nih.govusda.gov The radiolabeled compound was subsequently translocated to the stems after 4 to 6 days and reached the leaves within 6 to 10 days, demonstrating systemic movement from the roots upwards. nih.govusda.gov Similarly, studies on cotton and broad bean plants using ³²P-labeled malathion also confirmed uptake through the root system. oup.com

When applied directly to leaves (foliar application), malathion also demonstrates translocation. In one study on cabbage plants, radioactivity from 14C-malathion applied to leaves was detected in the stems after 4 days and in the roots after 10 days, indicating downward (basipetal) translocation. nih.gov However, no radiolabeled residues were recovered from the soil itself, suggesting the translocated amount was retained within the plant structure. nih.gov The rate of uptake can be influenced by other chemicals; one study found that when tank-mixed with the herbicide trifloxysulfuron (B132728), malathion increased the absorption and translocation of the 14C-labeled herbicide in cotton.

Quantitative Distribution within Plant Tissues (e.g., roots, stems, leaves, reproductive structures)

Quantitative analysis using this compound reveals how the compound and its metabolites are distributed throughout different plant tissues. The distribution pattern depends heavily on the application method.

In studies involving soil application to cabbage, 14C-malathion was first detected in the roots and then progressively moved to the stems and leaves over several days. nih.govusda.gov This indicates a clear pathway of ascending translocation via the plant's vascular system.

For foliar applications, the majority of the absorbed radioactivity often remains in the treated leaf. However, significant translocation to other parts of the plant occurs. In a study on cotton, 14C-labeled trifloxysulfuron (in a tank-mix with malathion) that was applied to a single leaf was later found in tissues both above and below the treated leaf, demonstrating both acropetal (upward) and basipetal (downward) movement. In cabbage, foliar-applied 14C-malathion was found in stems and roots, but not in the surrounding soil. nih.gov On plant surfaces, malathion has a reported half-life ranging from less than 0.3 to 8.7 days.

Table 2: Translocation of 14C-Malathion in Cabbage Plants

Application Method Tissue Time to First Detection Source(s)
Soil Application Roots 2 days usda.gov, nih.gov
Stems 4-6 days usda.gov, nih.gov
Leaves 6-10 days usda.gov, nih.gov
Foliar Application Stems 4 days nih.gov
Roots 10 days nih.gov
Soil Not Detected nih.gov

Interaction with Soil Microorganisms and Indigenous Flora

The interaction between this compound and soil microorganisms is the most significant factor in its terrestrial degradation. Numerous studies have confirmed that microbial degradation is far more important than abiotic processes like chemical hydrolysis in natural soil environments. acs.orgepa.gov

In aerobic soil metabolism experiments using [2,3-14C]malathion in loam soils, the compound degraded very rapidly, with a calculated half-life of approximately 0.2 days (5 hours). regulations.govnih.gov In contrast, in a parallel experiment with sterile soil, nearly all of the applied radioactivity remained as the parent malathion after 4 days. regulations.govannualreviews.org This stark difference highlights the critical role of the indigenous microbial population in breaking down the insecticide. regulations.govannualreviews.org The persistence of malathion in soil is influenced by factors that affect microbial activity, such as moisture, pH, and organic matter content. epa.gov

The degradation by soil microbes results in the formation of several metabolites. Studies using 14C-malathion have identified the primary breakdown products as malathion monocarboxylic acid (MCA) and malathion dicarboxylic acid (DCA). europa.euannualreviews.org Other minor degradates, including malaoxon (B1675925), have also been detected. europa.euannualreviews.org Specific bacterial strains, such as Pseudomonas aeruginosa and Bacillus licheniformis, and fungal species like Aspergillus niger, have been isolated from soil and shown to effectively degrade malathion.

Advanced Environmental Fate Modeling Integrating Radiolabel Data

To predict the environmental concentrations and movement of this compound across different compartments (air, water, soil, and biota), advanced mathematical models are employed. These models are essential tools for regulatory risk assessments. Data from studies using radiolabeled compounds like this compound are invaluable for parameterizing, calibrating, and validating these complex models. aphrc.orgresearchgate.net

Several established pesticide fate models are used to simulate the behavior of malathion. The Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are frequently linked to estimate concentrations in surface water resulting from runoff. europa.euregulations.gov Other models such as the Soil and Water Assessment Tool (SWAT) and TOXSWA (TOXic substances in Surface WAters) are also used to simulate fate and transport in watersheds and aquatic systems, respectively. iaea.orgmdpi.comannualreviews.org These models incorporate key environmental fate parameters for malathion, such as its degradation half-life in soil and water, and its soil-water partitioning coefficient (Koc), many of which are derived from 14C-malathion studies. wur.nlregulations.govnih.gov

High-resolution, multi-species models have been specifically developed and applied to malathion to provide a more accurate description of its environmental fate, including the formation and transport of its primary toxic metabolite, malaoxon. epa.gov These models can include stratified air, soil, and sediment compartments, as well as vegetation, to better simulate real-world conditions. epa.gov The use of 14C-malathion data in developing and testing these models ensures that they provide reliable predictions for assessing potential exposure and risk to both human health and the environment.

Metabolic Transformation and Degradation Pathways of Carbofos 2,3 14c

Elucidation of Metabolic Pathways in Relevant Biological Systems

The metabolic fate of Carbofos-2,3-14C, a radiolabeled form of malathion (B1675926), has been extensively studied across various biological systems. The primary routes of transformation involve oxidation and hydrolysis, with the resulting metabolites varying in their toxicological significance. nih.gov

In vitro studies using enzyme preparations have been crucial in elucidating the initial steps of this compound metabolism. The key enzymes involved are carboxylesterases, cytochrome P450 (CYP) enzymes, and phosphatases. nih.govresearchgate.net

Carboxylesterases play a significant role in the detoxification of malathion by hydrolyzing one or both of the carboxyethyl ester linkages, leading to the formation of malathion monocarboxylic acids (α- and β-isomers) and malathion dicarboxylic acid. who.intresearchgate.net Studies with purified carboxylesterase from resistant mosquito strains have demonstrated the enzymatic degradation of 14C-malathion. zoores.ac.cnzoores.ac.cn In some cases, this hydrolytic activity is so pronounced that it confers resistance to the organism. who.int

CYP enzymes are responsible for the oxidative desulfuration of malathion to its more toxic metabolite, malaoxon (B1675925). nih.govorst.edu This bioactivation step is critical as malaoxon is a more potent inhibitor of acetylcholinesterase. orst.edu

Phosphatases can also contribute to the breakdown of malathion, although this is often considered a minor pathway. researchgate.net In vitro experiments with rat liver preparations have shown that the P-S bond can be enzymatically cleaved by A-esterases, a type of esterase found in the cytosol. nih.gov

The following table summarizes the key enzymes and their resulting metabolites from in vitro studies:

Interactive Data Table: In Vitro Metabolic Transformation of this compound
Enzyme System Key Transformation Primary Metabolites Reference
Carboxylesterases Hydrolysis of carboxyethyl ester linkages Malathion monocarboxylic acids (α and β), Malathion dicarboxylic acid who.intresearchgate.net
Cytochrome P450 (CYP) Oxidative desulfuration Malaoxon nih.govorst.edu
A-esterases Hydrolysis of the P-S bond O,O-dimethyl phosphorothioate nih.gov

Microorganisms play a vital role in the environmental degradation of this compound. Various bacterial and fungal species have been identified that can utilize malathion as a source of carbon and phosphorus. orst.edu The primary mechanism of microbial degradation is enzymatic hydrolysis. cdc.gov

Bacterial species such as Pseudomonas sp., Bacillus sp., Acinetobacter johnsii, and Flavobacterium meningosepticum have demonstrated the ability to degrade malathion. researchgate.netresearchgate.netnih.govmdpi.com Studies using bacterial consortia have shown even more effective degradation, with complete removal of malathion observed in some cases. mdpi.com The degradation often proceeds through the formation of malathion monocarboxylic acid and dicarboxylic acid. researchgate.netresearchgate.net Some bacteria, like Bacillus thuringiensis, can utilize malathion as a sole carbon and energy source. frontiersin.orgresearchgate.net

Fungal species, including Aspergillus niger, Penicillium notatum, and Trichoderma viride, are also capable of metabolizing malathion. researchgate.netnih.govresearchgate.net These fungi primarily degrade malathion through carboxylesterase activity, producing malathion monoacids. cdc.govresearchgate.net In some fungal degradation studies, malaoxon was detected, but it was suggested to be a result of auto-oxidation rather than an enzymatic process. researchgate.net

The key enzymes reported in microbial degradation include carboxylesterase, oxidoreductase, and phosphatase. researchgate.net The efficiency of microbial degradation can be influenced by environmental factors such as pH and the presence of other nutrients. researchgate.net

Plants can absorb and metabolize this compound, although uptake and translocation vary between plant species. orst.eduresearchgate.net Once absorbed, malathion is extensively metabolized. ijcrt.org The major metabolic pathway in plants is the hydrolysis of the ester bonds, similar to the process in animals and microbes, leading to the formation of malathion monocarboxylic and dicarboxylic acids. ijcrt.org

In studies with radiolabeled malathion applied to cotton and broad bean plants, a significant portion of the radioactivity was transformed into hydrolytic metabolites. researchgate.net In cotton, malathion was the major identified residue, with malathion monocarboxylic acid being the most prominent metabolite. fao.org Other metabolites identified in plants include malaoxon, diethyl maleate (B1232345), and various other breakdown products. fao.org

Detoxification in plants also involves conjugation processes. The hydrolyzed metabolites can be further conjugated with endogenous plant components. semanticscholar.org For instance, radioactivity from ¹⁴C-malathion has been found incorporated into natural plant constituents like starch, protein, pectin, lignin, and hemicellulose. fao.org This incorporation suggests that the degradation products of malathion can enter the plant's general metabolic pool. fao.org Cytochrome P450 enzymes in plants are also known to be involved in the detoxification of xenobiotics and can be inhibited by malathion. researchgate.net

Malathion is a chiral compound, existing as two enantiomers (R and S isomers). Studies on the environmental fate of malathion have shown that its degradation can be enantioselective. acs.org In various soil and water systems, the inactive S-(-)-enantiomer was observed to degrade more rapidly than the active R-(+)-enantiomer, leading to an enrichment of the R-form. acs.org

This enantioselectivity is often microbially driven. nih.gov In studies with the related organophosphate acephate, enantioselective degradation was observed in unsterilized soils but not in sterilized soils, confirming the role of microbes. nih.govacs.org The specific enantiomer that is preferentially degraded can vary depending on the soil type and microbial community present. nih.govacs.org

The conversion of one enantiomer to another (inversion) has also been observed when enantiopure malathion was incubated in soil and water samples. acs.org This indicates that using an optically pure form of the pesticide may not necessarily lead to increased bioactivity or reduced environmental pollution due to this inversion process. acs.org The hydrolysis of organophosphates by enzymes like organophosphorus hydrolase (OPH) can also be stereoselective, with a preference for one isomer over the other. oup.com

Plant Metabolism, Conjugation Processes, and Detoxification Pathways

Identification and Structural Elucidation of Radiolabeled Metabolites and Degradation Products

The use of radiolabeled this compound has been instrumental in identifying and quantifying its metabolites and degradation products in various matrices. Techniques such as high-performance liquid chromatography (HPLC) with radiodetectors, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-time-of-flight mass spectrometry (LC/TOFMS) are commonly employed for separation and identification. fao.orgnih.govepa.gov

The major metabolites consistently identified across different biological systems are:

Malaoxon : The oxidative metabolite, which is more toxic than the parent compound. orst.edu

Malathion monocarboxylic acids (α- and β-isomers) : Formed by the hydrolysis of one of the two ethyl ester groups. researchgate.netresearchgate.net

Malathion dicarboxylic acid : Formed by the hydrolysis of both ethyl ester groups. researchgate.netresearchgate.net

Other identified metabolites and degradation products include:

O,O-dimethyl phosphorodithioic acid. researchgate.net

Diethyl maleate. researchgate.netfao.org

Monoethyl maleate. fao.org

Desmethyl malathion. fao.org

Diethyl fumarate (B1241708). mdpi.comfao.org

Trimethyl thiophosphate. mdpi.com

Succinate (B1194679), citrate, and fumarate from incorporation into natural metabolic pathways. fao.org

The following table presents a list of identified metabolites and the systems in which they were detected:

Interactive Data Table: Identified Metabolites of this compound
Metabolite/Degradation Product Biological System(s) Reference
Malaoxon Mammals, Plants, Microbes, Fish orst.edumdpi.comfao.orgepa.gov
Malathion monocarboxylic acid Mammals, Plants, Microbes, Fish, Stored Grains who.intresearchgate.netfao.orgepa.goviaea.org
Malathion dicarboxylic acid Mammals, Plants, Microbes, Stored Grains researchgate.netwho.intfao.orgiaea.org
O,O-dimethyl phosphorodithioic acid Microbes researchgate.net
Diethyl maleate Plants, Microbes researchgate.netfao.org
Diethyl fumarate Plants, Microbes mdpi.comfao.org
Desmethyl malathion Fish epa.gov
Trimethyl thiophosphate Microbes mdpi.com
Succinate, Citrate, Fumarate (incorporated) Plants fao.org

Comprehensive Mass Balance and Residue Dynamics Studies using 14C Tracers

In studies with rats, orally administered ¹⁴C-malathion was rapidly and extensively eliminated, with the majority of the radioactivity (76-88%) excreted in the urine within 24-48 hours. nih.govorst.eduijcrt.org A smaller portion (7-11%) was eliminated in the feces. ijcrt.org The primary residues in urine were the mono- and dicarboxylic acid metabolites. epa.gov

In laying hens dosed with ¹⁴C-malathion, radioactivity was found in the excreta, tissues, and eggs. fao.org Similarly, in lactating goats, the highest concentration of radioactivity was found in the feces. fao.org

In soil studies, the extractable residues of ¹⁴C-malathion decline rapidly due to volatilization, binding to soil particles, and microbial degradation. orst.edu Bound residues, which are unextractable, can peak several hours after application. orst.edu Mass balance studies in soil have shown that after a certain period, a significant portion of the initial radioactivity can become bound to the soil matrix. iaea.org

Residue dynamics studies in stored grains like wheat and rice treated with ¹⁴C-malathion show a decrease in the parent compound over time, with a corresponding increase in metabolites and bound residues. iaea.orgiaea.orgiaea.org After several months of storage, a substantial portion of the applied radioactivity can be present as bound residues. iaea.org

The following table provides a summary of findings from mass balance and residue dynamics studies:

Interactive Data Table: Mass Balance and Residue Dynamics of this compound
System Key Findings Reference
Rats (oral) >90% of radiolabel excreted in urine as metabolites within 24 hours. nih.gov
Humans (oral/dermal) Rapid turnover, with <1% of the dose remaining as a systemic body burden after 48 hours. nih.gov
Laying Hens Radioactivity distributed in excreta, tissues, and eggs. fao.org
Goats Highest concentration of radioactivity in feces. fao.org
Soil Rapid decline of extractable residues; formation of bound residues. orst.eduiaea.org
Stored Wheat Degradation of malathion into free metabolites and significant formation of bound residues over time. iaea.org
Stored Rice Accumulation of malathion and metabolites with multiple applications; degradation to mono- and dicarboxylic acids. iaea.org

Analytical Methodologies and Detection Techniques for Carbofos 2,3 14c

Radiometric Detection Techniques for 14C

Radiometric techniques are fundamental to studies involving CARBOFOS-2,3-14C, as they directly measure the beta particles emitted during the radioactive decay of 14C. This allows for precise quantification and localization of the radiolabel.

Liquid Scintillation Counting (LSC) is the most common method for the quantitative measurement of the total radioactivity in liquid samples containing this compound. In this technique, the sample is mixed with a scintillation cocktail in a vial. The beta particles emitted by the 14C isotope excite the solvent molecules, which in turn transfer this energy to fluor molecules (scintillators) in the cocktail. The scintillators then emit photons of light, which are detected and counted by a photomultiplier tube in the LSC instrument. The amount of light produced is directly proportional to the amount of radioactivity in the sample.

LSC is highly efficient for quantifying 14C in a wide range of biological and environmental samples, including urine, feces, blood, plasma, and tissue homogenates, after administration of 14C-labeled malathion (B1675926). For instance, in metabolism studies, total radioactive residue in various tissues and excreta is determined using LSC to establish a comprehensive balance of the administered dose.

Table 1: LSC Quantification of 14C-Malathion in Metabolism Studies

Sample MatrixPurpose of MeasurementTypical Finding
Urine & FecesTo determine the primary routes and rate of excretion.The majority of radioactivity is typically excreted in the urine within the first 24-48 hours.
Blood/PlasmaTo assess the absorption and systemic distribution kinetics.Peak plasma concentrations of radioactivity are observed shortly after administration.
Tissues (Liver, Kidney, etc.)To identify target organs and potential sites of accumulation.The liver often shows higher concentrations of radioactivity due to its role in metabolism.
Cage WashTo account for all administered radioactivity for mass balance.A small percentage of the dose is recovered, ensuring complete accountability.

For solid or colored samples that are incompatible with direct LSC analysis due to quenching (a process that reduces the light output), biological oxidizers or combustion techniques are employed. These methods convert all carbon, including the 14C in this compound and its metabolites, into 14CO2.

Autoradiography provides a visual representation of the spatial distribution of this compound and its radiolabeled metabolites within a whole organism or specific tissues. In Quantitative Whole-Body Autoradiography (QWBA), thin sections of a frozen animal previously dosed with the radiolabeled compound are exposed to a phosphor imaging plate or X-ray film. The beta particles from the 14C isotope create a latent image, which can be developed to reveal the areas where the radioactivity is concentrated.

Modern digital imaging systems have largely replaced traditional X-ray film, offering higher sensitivity and a wider dynamic range. These systems use phosphor screens that, after exposure to the tissue section, are scanned by a laser to release the stored energy as light. This light is detected and converted into a digital image, allowing for the quantification of radioactivity in different tissues and organs. QWBA is invaluable for visualizing the distribution patterns and identifying potential target tissues for the compound without the need for extensive dissection and extraction. Studies using 14C-malathion have utilized QWBA to show rapid and wide distribution into tissues, with the highest concentrations often found in the liver, kidneys, and gastrointestinal tract.

Biological Oxidizers and Combustion Techniques for Total 14C Quantification

Spectrometric Characterization of Radiolabeled Molecular Species

Spectrometric methods are indispensable for the structural elucidation and identification of radiolabeled compounds. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools used for this purpose.

Mass Spectrometry (MS) in Conjunction with Radiolabeling for Structural Identification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. moravek.com It is used to identify unknown compounds, quantify known materials, and elucidate the structure and chemical properties of molecules. moravek.com When analyzing radiolabeled compounds like this compound, MS can provide precise information on the molecular weight and the location of the radiolabel.

Several ionization techniques can be employed, broadly categorized as hard ionization, which fragments molecules to their atomic constituents, and soft ionization, which keeps molecules more intact, providing information about the entire molecule. bronkhorst.com For high-specific-activity ¹⁴C-labeled compounds, techniques like field desorption (f.d.) or fast atom bombardment (f.a.b.) mass spectrometry can determine the extent of labeling with high accuracy. rsc.org

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring long-lived radionuclides like ¹⁴C. nih.gov It can detect and quantify ¹⁴C-labeled compounds in biological matrices with high precision, at levels ranging from picomoles to attomoles. nih.gov This makes it ideal for studies involving very low concentrations of the labeled compound. nih.gov The coupling of analytical separation techniques like GC with AMS (GC-AMS) allows for compound-specific ¹⁴C analysis in real-time. scispace.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) has been used to identify transformation products of organophosphorus compounds during photodegradation, highlighting its utility in elucidating degradation pathways. nih.govresearchgate.net

Table 1: Mass Spectrometry Techniques for Radiolabeled Compound Analysis

Technique Application Key Features
Field Desorption (f.d.) MS Determination of labeling extent High accuracy for high specific activity compounds. rsc.org
Fast Atom Bombardment (f.a.b.) MS Determination of labeling extent High accuracy for high specific activity compounds. rsc.org
Accelerator Mass Spectrometry (AMS) Ultrasensitive quantification Detects attomole levels of ¹⁴C; ideal for microdosing studies. nih.gov
GC-AMS Compound-specific ¹⁴C analysis Real-time analysis of separated ¹⁴C-labeled compounds. scispace.com
FT-ICR MS Identification of transformation products High-resolution mass analysis for structural elucidation. nih.govresearchgate.net
Chemical Reaction Interface-MS (CRIMS) Detection of ¹⁴C from GC Monitors ¹⁴CH₄ for sensitive detection. nih.gov

Nuclear Magnetic Resonance (NMR) for Precise Structural Elucidation of Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. moravek.com It works by observing the behavior of atomic nuclei in a magnetic field. moravek.com For the analysis of this compound, both ¹H and ¹³C NMR can be utilized to confirm the structure and the position of the ¹⁴C label.

The incorporation of a ¹⁴C atom into a molecule can have subtle but measurable effects on the NMR spectra of neighboring nuclei. The substitution of a ¹²C atom with a ¹⁴C atom can induce small upfield shifts in the signals of directly bonded ¹H and ¹³C nuclei. rsc.org These isotope effects can be used to determine the site and extent of ¹⁴C labeling. rsc.org

A key indicator of ¹⁴C labeling in a ¹³C NMR spectrum is the partial or complete absence of the signal corresponding to the labeled carbon position. rsc.org This is because ¹⁴C itself is not directly observed in standard ¹³C NMR, and its presence replaces the naturally abundant ¹³C (1.1%). rsc.org For instance, in a ¹³C NMR spectrum of a ¹⁴C-labeled compound, the absence of a signal at the expected chemical shift for a particular carbon atom confirms the position of the ¹⁴C label. rsc.org Similarly, in the ¹H NMR spectrum, the absence of ¹³C satellites for protons attached to the labeled carbon can also confirm the labeling site. rsc.org

Advanced Compound-Specific Isotope Analysis (CSIA) Techniques

Compound-Specific Isotope Analysis (CSIA) is an analytical tool used to study the environmental fate and degradation of a wide range of contaminants, including organophosphorus pesticides. nih.govresearchgate.net CSIA measures the stable isotopic composition (e.g., δ¹³C) of individual compounds within a sample. This information can be used to trace the source of contaminants and to elucidate the transformation pathways they undergo in the environment. nih.govresearchgate.net

The principle behind CSIA is that chemical and physical processes, such as hydrolysis and photolysis, can lead to isotopic fractionation, where the relative abundance of isotopes in the reactant and product molecules changes. nih.govresearchgate.net By measuring the isotopic signature of a contaminant over time or along a flow path, it is possible to identify the degradation processes it has undergone.

For organophosphorus pesticides, CSIA has been developed to analyze stable carbon isotope signatures using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). nih.govresearchgate.net Studies have shown that hydrolysis and photolysis of organophosphorus pesticides can result in significant carbon isotope fractionation. nih.govresearchgate.net For example, the hydrolysis of some organophosphorus compounds shows significant carbon fractionation at lower pH values but no detectable fractionation at higher pH, indicating different reaction pathways. nih.govresearchgate.net

While most CSIA studies on organophosphorus pesticides have focused on stable isotopes like ¹³C, the principles can be extended to radiolabeled compounds like this compound. By combining the separation power of GC with the high sensitivity of AMS, compound-specific radiocarbon analysis (CSRA) can be performed. This allows for the precise measurement of the ¹⁴C content of individual compounds, providing a powerful tool for tracing the fate of this compound in complex environmental or biological systems.

Table 2: Isotope Fractionation in Organophosphorus Pesticides

Compound Process Isotope Enrichment Factor (ε) Reference
Dichlorvos Hydrolysis εC = -0.2 ± 0.1‰ nih.govresearchgate.net
Dimethoate Hydrolysis εC = -1.0 ± 0.1‰ nih.govresearchgate.net
Dimethoate Photolysis εC = -3.7 ± 1.1‰ nih.govresearchgate.net
Parathion (B1678463) (EP) Hydrolysis (pH 2-7) εC = -6.9 ~ -6.0‰ nih.govresearchgate.net
Methyl Parathion (MP) Hydrolysis (pH 2-7) εC = -10.5 ~ -9.9‰ nih.govresearchgate.net
Tris(2-chloroethyl) phosphate (B84403) (TCEP) OH radical oxidation (UV/H₂O₂) εH = -56 ± 3‰ nih.govresearchgate.net
Tris(2-chloroethyl) phosphate (TCEP) Fenton reaction εH = -34 ± 5‰ nih.govresearchgate.net

Research Applications and Future Directions in Carbofos 2,3 14c Studies

Contribution to Understanding Environmental Biogeochemical Cycling and Carbon Flow

The use of CARBOFOS-2,3-14C provides invaluable insights into the biogeochemical cycling of xenobiotic compounds and the localized carbon flow associated with their degradation. When introduced into an ecosystem, this radiotracer allows researchers to follow the journey of the carbon atoms from the original pesticide molecule as they are partitioned into various environmental compartments—soil, water, air, and biota. ecu.edu.auresearchgate.net

Studies utilizing ¹⁴C-labeled pesticides are fundamental to determining their environmental persistence and transformation pathways. ecu.edu.au Research on ¹⁴C-Malathion has shown that its degradation in soil is primarily a biological process, heavily influenced by microbial activity and environmental conditions such as moisture and temperature. tandfonline.comacs.org In tropical field conditions, the dissipation half-life of ¹⁴C-Malathion in soil was found to be approximately 37-41 days during rainy seasons, but extended dramatically to 770 days in a dry spell, highlighting the critical role of water in facilitating microbial degradation. tandfonline.comiaea.org

A significant portion of the pesticide's carbon can become "bound residue," incorporated into soil organic matter and temporarily removed from the active cycle. tandfonline.com In one study, these bound residues of ¹⁴C-Malathion accounted for over 70% of the initial dose, with subsequent biodegradation of these residues observed over time. tandfonline.comiaea.org The mineralization of the compound, where the ¹⁴C is ultimately converted to ¹⁴CO₂, represents the final step of its inclusion into the natural carbon cycle. sci-hub.se Tracking this conversion provides a direct measure of the complete breakdown of the pesticide into its basic components.

The major degradation products identified in soil studies include Malaoxon (B1675925), Malathion (B1675926) α-monoacid, and Malathion β-monoacid, which are formed through oxidation and hydrolysis. tandfonline.comapvma.gov.au The identification of these metabolites is crucial for a complete environmental risk assessment, as their toxicity and mobility may differ from the parent compound.

Table 1: Degradation and Dissipation of ¹⁴C-Malathion in Soil Under Tropical Field Conditions

Climatic ConditionHalf-Life (t½)Maximum Bound Residue (% of Initial Dose)Major Identified Metabolites
Long Rain Season41 days73.4%Malaoxon, Malathion mono carboxylic acid
Short Rain Season36.7 days51.8%Malaoxon, Malathion mono carboxylic acid
Dry Spell770 days35.4% (after 70 days)Malathion, Malaoxon, Malathion mono carboxylic acid

This table presents synthesized data from studies on the environmental fate of ¹⁴C-Malathion in soil, illustrating the impact of seasonal conditions on its persistence and breakdown pathways. tandfonline.comiaea.org

Methodological Innovations and Miniaturization in Radiotracer Technology

The study of radiolabeled compounds like this compound has been significantly advanced by methodological innovations, particularly in the realm of miniaturization. fao.orgresearchgate.net Traditional methods for analyzing radiochemicals, such as high-performance liquid chromatography (HPLC), are often costly, time-consuming, and require significant laboratory space and sample volumes. fao.orgacs.org

Recent developments have focused on creating microscale analytical systems to streamline the analysis of radiotracers. acs.orgiaea.org Microchip Electrophoresis (MCE) has emerged as a powerful alternative to HPLC, offering comparable separation performance and sensitivity but in a miniaturized, automated format. fao.org These MCE-based systems drastically reduce the consumption of expensive reagents and the generation of radioactive waste, while also shortening analysis times. fao.orgacs.org The development of hybrid microfluidic devices, which combine sample injection, separation, and detection on a single chip, represents a major step toward more efficient and accessible radiotracer analysis. acs.org

Interdisciplinary Research Integrating Radiolabeled Compound Data with Ecological and Environmental Sciences

Data generated from this compound studies are pivotal for interdisciplinary research that bridges chemistry, toxicology, and environmental science. tandfonline.comresearchgate.net By providing precise quantitative data on the distribution, degradation, and accumulation of the pesticide, these studies form the empirical basis for ecological risk assessments and environmental modeling. sci-hub.seepa.gov

For example, tracking the uptake of ¹⁴C-Malathion in agricultural systems reveals how the pesticide and its degradation products move through the soil, are absorbed by crops, and potentially enter the food chain. iaea.org One study observed the distribution of a ¹⁴C-labeled pesticide in wheat and maize, finding different accumulation patterns in the roots, stems, and leaves of the two crops. iaea.org This type of data is essential for agricultural scientists and regulators to evaluate potential risks to non-target organisms and to establish safe practices for pesticide use. apvma.gov.au

Furthermore, environmental forensics uses isotope data to trace the source and fate of pollutants. sci-hub.se The unique signature of this compound allows researchers to distinguish the applied pesticide from other carbon sources in the environment, providing clear evidence of its environmental pathways. This information is critical for developing and validating models that predict the environmental concentration of pesticides and for designing effective remediation strategies for contaminated sites. researchgate.net

Table 2: Examples of Interdisciplinary Applications of this compound Research

Research AreaApplication of ¹⁴C DataContributing Disciplines
Agricultural Science Quantifying pesticide uptake, translocation, and residue levels in crops. iaea.orgChemistry, Agronomy, Food Science
Ecotoxicology Assessing the exposure and bioaccumulation of the pesticide and its metabolites in non-target species (e.g., soil microbes, invertebrates, aquatic life). acs.orgresearchgate.netToxicology, Ecology, Environmental Chemistry
Environmental Modeling Developing and validating predictive models for the environmental fate and transport of the pesticide. researchgate.netEnvironmental Science, Computer Science, Hydrology
Bioremediation Identifying microorganisms capable of degrading the pesticide and evaluating the effectiveness of remediation strategies. Microbiology, Biotechnology, Environmental Engineering

Emerging Challenges and Future Research Paradigms for Labeled Chemical Compounds in Environmental and Biochemical Systems

Despite their utility, the use of radiolabeled compounds like this compound faces several challenges. The synthesis of these compounds is often complex and costly, which can limit the scope and scale of research projects. The management of radioactive materials requires strict regulatory compliance and specialized facilities, adding another layer of complexity. A significant scientific challenge is the formation of non-extractable, or "bound," residues in soil and sediment. These residues, where the ¹⁴C label becomes incorporated into the complex organic matrix of the soil, are difficult to characterize and their long-term bioavailability and toxicity remain a key area of uncertainty. tandfonline.comiaea.org

Future research paradigms are moving towards integrating radiotracer data with other advanced analytical technologies to create a more holistic understanding of environmental and biochemical systems. This includes combining radiolabeling with techniques like high-resolution mass spectrometry for more detailed metabolite identification. researchgate.net There is also a growing emphasis on using computational modeling and quantitative structure-activity relationship (QSAR) approaches to predict the environmental fate of new chemicals, reducing the need for extensive experimental studies. researchgate.net

The integration of radiotracer studies with "omics" technologies (genomics, proteomics, metabolomics) represents a new frontier. This approach can reveal how exposure to a compound like Carbofos affects biological systems at a molecular level, for instance, by altering the genetic expression or metabolic functions of soil microbial communities. This interdisciplinary fusion of techniques will be essential for addressing the complex environmental questions of the future and for ensuring the sustainable management of chemical use in the environment.

Q & A

Q. What methodological approaches ensure the synthesis and purity of CARBOFOS-2,3-14C in isotopic labeling experiments?

To synthesize this compound with high isotopic purity:

  • Step 1 : Use validated protocols for introducing ¹⁴C at specific positions, such as coupling ¹⁴C-labeled precursors (e.g., [2,3-14C]maleic acid derivatives) under controlled conditions .
  • Step 2 : Employ purification techniques like preparative thin-layer chromatography (TLC) or HPLC, as described for analogous radiolabeled compounds .
  • Step 3 : Verify purity via mass spectrometry (MS) and liquid scintillation counting to confirm isotopic enrichment and chemical integrity .
  • Key Consideration : Document all synthetic steps, including reagent sources and safety protocols for handling radioactive materials .

Q. How should researchers design experiments to trace this compound in metabolic or environmental studies?

  • Experimental Design :
    • Define clear objectives (e.g., metabolic pathway mapping or degradation kinetics) and select appropriate biological/environmental matrices (soil, cell cultures) .
    • Use controls (unlabeled CARBOFOS) to distinguish isotopic signals from background noise .
  • Sampling Strategy : Collect time-series samples to monitor ¹⁴C incorporation or degradation products.
  • Data Validation : Cross-check results with stable isotope analogs (e.g., ¹³C-labeled compounds) to rule out artifacts .

Q. What analytical techniques are most reliable for detecting this compound and its metabolites?

Technique Application Reference
LC-MS/MS Quantification of parent compound and metabolites
Autoradiography Spatial distribution in tissues or environmental samples
Scintillation Counting Measurement of ¹⁴C activity in extracted samples
  • Best Practice : Combine multiple techniques to address limitations (e.g., LC-MS/MS for specificity, scintillation counting for sensitivity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between ¹⁴C data and other analytical results (e.g., discrepancies in metabolite identification)?

  • Step 1 : Re-examine sample preparation for potential isotopic dilution or contamination .
  • Step 2 : Apply intelligent data analysis (IDA) to identify outliers or systematic errors, such as mismatched retention times in LC-MS/MS .
  • Step 3 : Validate findings using orthogonal methods (e.g., NMR for structural confirmation) .
  • Collaboration : Consult radiochemistry and statistics experts to refine data interpretation .

Q. What isotopic effects might arise from ¹⁴C labeling in CARBOFOS, and how can they be mitigated?

  • Kinetic Isotope Effects (KIE) : ¹⁴C may slightly alter reaction rates in metabolic studies.
    • Mitigation : Compare results with non-radioactive controls to quantify KIE .
  • Analytical Artifacts : Radiolysis can degrade samples. Store this compound in inert, shielded conditions .

Q. How can this compound studies be integrated with omics or imaging workflows?

  • Proteomics Integration : Use chemical proteomics to identify protein targets by coupling ¹⁴C-labeled CARBOFOS with affinity-based pull-down assays .
  • Imaging Synergy : Combine autoradiography with mass spectrometry imaging (MSI) to correlate spatial distribution with molecular signatures .
  • Data Integration Tools : Leverage databases like CAS Analytical Methods to cross-reference isotopic data with existing literature .

Methodological Resources

  • Literature Review : Prioritize peer-reviewed journals and specialized databases (SciFinder-n, PubMed) for isotopic chemistry .
  • Ethical Reporting : Always credit ¹⁴C facility staff in publications for their role in data generation .
  • Reproducibility : Archive raw data (e.g., scintillation counts, chromatograms) in repositories like Zenodo .

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